molecular formula C11H9F5O B8153160 1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene

1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene

Cat. No.: B8153160
M. Wt: 252.18 g/mol
InChI Key: MUUQSXUBQJLMFI-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene is a fluorinated aromatic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzene ring with a vinyl substituent

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various fluorinated derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.

    1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-ethylbenzene:

The uniqueness of this compound lies in its combination of difluoroethoxy, trifluoromethyl, and vinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-3-ethenyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O/c1-2-7-3-8(11(14,15)16)5-9(4-7)17-6-10(12)13/h2-5,10H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUQSXUBQJLMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)OCC(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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